3-Chloro-2-methylphenylboronic acid
Overview
Description
3-Chloro-2-methylphenylboronic acid is a chemical compound that is part of the boronic acid family. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diols. This property makes them valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of boronic acid derivatives can be achieved through various methods. For instance, a phenylboronic acid mediated triple condensation reaction has been reported to afford novel C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with bioactive properties . Additionally, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex has been shown to yield indene derivatives in high yields, demonstrating the versatility of boronic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, such as 3-hydroxyphenylboronic acid, has been studied using computational methods. These studies have revealed that the compound can exist in multiple conformers, with the most stable conformer being the cis–trans (ctt) form. The calculated frequencies and optimized geometry parameters for the most stable conformer are in good agreement with experimental data, suggesting that these computational methods are reliable for predicting the structure of boronic acid derivatives .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. For example, they can undergo tautomeric rearrangements to form corresponding oxaboroles, as seen in the case of functionalized 2-formylphenylboronic acids . These reactions are influenced by factors such as temperature and solvent composition, and can be studied using techniques like variable-temperature 1H NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the equilibrium constants and the thermodynamics of complexation reactions between methylboronic acid and polyols have been determined using pH titration and 11B NMR spectroscopy, highlighting the importance of molecular interactions in defining the properties of boronic acids . Additionally, the gas chromatographic properties of boronic acid derivatives, such as those used to improve the analysis of 3-chloropropanediol, have been studied, indicating that these compounds can be useful in analytical chemistry for trace analysis .
Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Chloro-2-methylphenylboronic acid is utilized in various synthesis processes, particularly in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are instrumental in creating derivatives with potential pharmacological applications. For instance, the synthesis of thiophene derivatives using arylboronic acids, including 3-chloro-2-methylphenylboronic acid, has demonstrated significant biofilm inhibition and anti-thrombolytic activities, suggesting their potential medicinal applications (Ikram et al., 2015).
Chemical Analysis and Environmental Monitoring
This compound is also significant in the field of chemical analysis and environmental monitoring. For example, it is used in the improved determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins, an important aspect of food safety and quality control (Plantinga et al., 1991).
Material Science and Nanotechnology
In material science and nanotechnology, phenylboronic acid derivatives, including those containing 3-chloro-2-methylphenylboronic acid, have been explored for their potential as lubricant additives in industrial applications. Their ability to form protective tribofilms on surfaces enhances anti-friction and anti-wear properties, which is crucial in mechanical engineering and manufacturing processes (Wang et al., 2020).
Molecular Sensing and Diagnostic Tools
Molecular sensing is another application where 3-chloro-2-methylphenylboronic acid plays a role. It has been used in the development of molecularly imprinted polymer (MIP) materials for detecting specific chemical agents, like 3-chloro-1,2-propanediol. This application is significant in developing diagnostic tools and sensors, especially in medical and environmental contexts (Leung et al., 2003).
Drug Delivery Systems
In the realm of drug delivery, phenylboronic acid-decorated nanoparticles have been designed for enhanced tumor targeting and penetration. The modification with 3-chloro-2-methylphenylboronic acid on the surface of these nanoparticles demonstrates improved tumor-homing activity, which is crucial in targeted cancer therapy (Wang et al., 2016).
Safety And Hazards
Future Directions
The future directions of 3-Chloro-2-methylphenylboronic acid could involve its use in various organic synthesis reactions, given the utility of boronic acids in such reactions3.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
properties
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylphenylboronic acid | |
CAS RN |
313545-20-9 | |
Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloro-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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